REACTION_CXSMILES
|
[C:1](F)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1>>[C:1]([C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[CH:16][CH:17]=[C:8]([CH3:7])[CH:9]=2)[CH:14]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=CC=CC=C2C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the BF3 absorption tank
|
Type
|
CUSTOM
|
Details
|
the isobutyryl fluoride solution absorbed BF3
|
Type
|
CUSTOM
|
Details
|
purged from the BF3 absorption tank
|
Type
|
CUSTOM
|
Details
|
In the complex preparation tank
|
Type
|
CUSTOM
|
Details
|
from the BF3 absorption tank further absorbed BF3
|
Type
|
DISTILLATION
|
Details
|
recovered from the distillation column
|
Type
|
CUSTOM
|
Details
|
in the acylation reactor, the resultant isobutyryl fluoride synthesis solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)C1=CC2=CC=C(C=C2C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |